2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide
CAS No.: 713112-64-2
Cat. No.: VC21387519
Molecular Formula: C19H13N3O4
Molecular Weight: 347.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 713112-64-2 |
|---|---|
| Molecular Formula | C19H13N3O4 |
| Molecular Weight | 347.3g/mol |
| IUPAC Name | 2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-3-carboxamide |
| Standard InChI | InChI=1S/C19H13N3O4/c23-17(14-9-11-5-1-4-8-16(11)26-19(14)25)20-10-15-12-6-2-3-7-13(12)18(24)22-21-15/h1-9H,10H2,(H,20,23)(H,22,24) |
| Standard InChI Key | RIROVSCUBFSTSA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Introduction
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide is a synthetic organic compound that combines the structural features of chromene and phthalazine moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of these distinct structural components.
Synthesis Steps
-
Starting Materials Preparation: The synthesis begins with the preparation of the chromene and phthalazine precursors.
-
Amide Bond Formation: The chromene and phthalazine derivatives are coupled using a suitable coupling agent.
-
Purification: The product is purified through techniques like recrystallization or chromatography.
Biological Significance
Compounds with chromene and phthalazine structures are known for their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects. The presence of these moieties in 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide suggests it may exhibit similar properties.
Potential Applications
-
Anticancer Activity: Chromene derivatives have shown promise in inhibiting cancer cell growth.
-
Antimicrobial Activity: Phthalazine-based compounds have demonstrated efficacy against various pathogens.
Analytical Techniques
The structure and purity of 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR provides insights into the molecular environment, while MS confirms the molecular weight and structural integrity.
Analytical Data
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm molecular structure and environment. |
| Mass Spectrometry | Verify molecular weight and purity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume